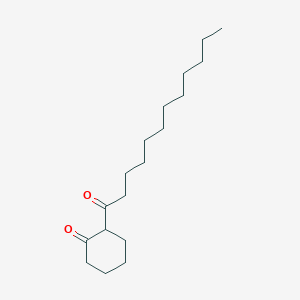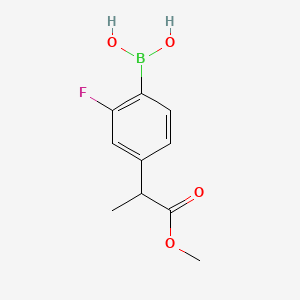![molecular formula C15H17F2NO B13452173 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse chemical properties and applications in various fields of research and industry.
Méthodes De Préparation
The synthesis of 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core followed by the introduction of the benzoyl and difluoro groups. Common reaction conditions involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reagents include lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common conditions involve the use of polar aprotic solvents and nucleophiles like sodium azide or potassium cyanide.
Applications De Recherche Scientifique
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane can be compared with other azabicyclo compounds, such as:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar in structure but lacks the difluoro groups.
9-Azabicyclo[3.3.1]nonane N-oxyl: Known for its catalytic properties in oxidation reactions.
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Contains an oxygen atom in the bicyclic structure, leading to different chemical properties.
The uniqueness of 3-Benzoyl-9,9-difluoro-3-azabicyclo[33
Propriétés
Formule moléculaire |
C15H17F2NO |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
(9,9-difluoro-3-azabicyclo[3.3.1]nonan-3-yl)-phenylmethanone |
InChI |
InChI=1S/C15H17F2NO/c16-15(17)12-7-4-8-13(15)10-18(9-12)14(19)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 |
Clé InChI |
HBYAKLPIESKMAF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC(C1)C2(F)F)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


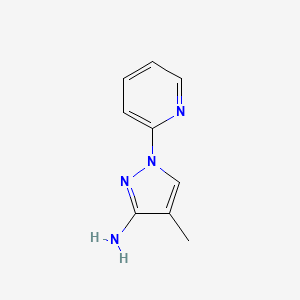

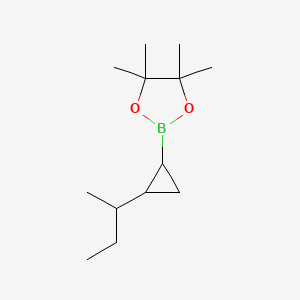
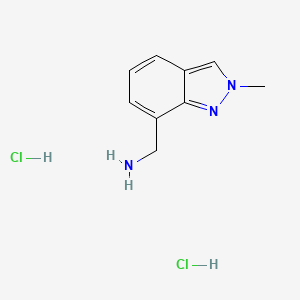


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)


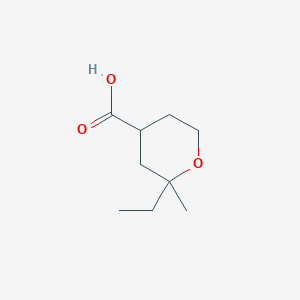
![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
